molecular formula C13H20BNO3 B1455054 2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1420998-43-1

2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1455054
CAS No.: 1420998-43-1
M. Wt: 249.12 g/mol
InChI Key: GDEBIDFITKKLMA-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organoboron compound characterized by a pyridine core substituted with methoxy, methyl, and boronic ester functional groups. Its molecular formula is C13H20BNO3 , with a molecular weight of 249.12 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituents: This compound.

The compound’s structure features:

  • A pyridine ring with a methoxy group (-OCH3) at position 2 and a methyl group (-CH3) at position 4.
  • A boronic ester moiety at position 3, comprising a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This bicyclic structure enhances stability and solubility in organic solvents compared to free boronic acids.

Key Structural Properties

Property Value/Description Source
CAS Registry Number 1420998-43-1
SMILES Notation COC1=NC=CC(=C1C)B2OC(C(O2)(C)C)(C)C
Molecular Weight 249.12 g/mol
X-ray Crystallography Confirms planar pyridine ring and boronic ester geometry

The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions , a cornerstone of modern synthetic organic chemistry.

Historical Context in Boronic Ester Chemistry

Boronic esters emerged as critical reagents in the late 20th century, addressing limitations of boronic acids, such as hydrolytic instability and handling challenges. The development of pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) marked a turning point, offering improved air stability and compatibility with diverse reaction conditions.

Milestones in Boronic Ester Chemistry:

  • 1979 : Akira Suzuki’s discovery of palladium-catalyzed cross-coupling, enabling efficient C–C bond formation.
  • 1990s : Introduction of Miyaura borylation, allowing direct conversion of aryl halides to boronic esters.
  • 2000s : Advancements in chromatographic purification methods, such as silica gel impregnated with boric acid, which reduced adsorption losses.

This compound’s boronic ester group exemplifies these innovations, providing a stable handle for functionalization while minimizing side reactions.

Significance in Modern Heterocyclic Compound Research

Heterocyclic boronic esters like this compound are pivotal in pharmaceutical and materials science due to their dual reactivity:

  • Pyridine Core : Imparts rigidity and electronic diversity, enhancing binding to biological targets.
  • Boronic Ester : Facilitates modular synthesis via cross-coupling, enabling rapid diversification of molecular scaffolds.

Applications in Drug Discovery

  • DYRK1A Inhibitors : Used in synthesizing pyridazino[4,5-b]indol-4-ones, which show promise in treating neurodegenerative diseases.
  • Anticancer Agents : Serves as a building block for kinase inhibitors targeting aberrant signaling pathways.
  • Antiviral Compounds : Incorporated into nucleoside analogs through Suzuki-Miyaura couplings.

Materials Science Contributions

  • Molecular Boxes : Self-assembled via coordination of boronic esters to metal centers, with applications in supramolecular chemistry.
  • Polymer Functionalization : Enhances thermal stability and electronic properties of conjugated polymers.

Properties

IUPAC Name

2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9-7-8-15-11(16-6)10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEBIDFITKKLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420998-43-1
Record name 2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Biochemical Analysis

Biochemical Properties

2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies and as a molecular probe in biochemical assays.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The boronic ester group can form covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can influence gene expression by binding to promoter regions of specific genes, thereby modulating transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can significantly influence its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity.

Biological Activity

2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BNO4C_{15}H_{22}BNO_4, with a molecular weight of 291.15 g/mol. The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. Its structure is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied for its potential as a DYRK1A inhibitor , which is associated with various neurological disorders. DYRK1A plays a crucial role in cellular signaling pathways that regulate cell proliferation and differentiation.

In Vitro Studies

Anticancer Activity

The compound's anticancer potential has been evaluated through various studies. It has been shown to inhibit cell proliferation in several cancer cell lines while exhibiting selectivity towards malignant cells over normal cells. For example:

  • IC50 Values : The compound displayed IC50 values ranging from 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells .
  • Mechanism : It disrupts microtubule dynamics leading to cell cycle arrest at the G2/M phase .

Toxicity Studies

Preliminary toxicity assessments indicate that the compound has a favorable safety profile. In vivo studies demonstrated minimal adverse effects at therapeutic doses. For instance, administration in healthy mice at doses up to 40 mg/kg did not result in significant toxicity .

Case Studies and Research Findings

StudyFindings
DYRK1A Inhibition Study The compound showed potent inhibition with an IC50 of 27.4 nM and significant anti-inflammatory effects in BV2 microglial cells .
Anticancer Activity Demonstrated selective cytotoxicity against cancer cells (IC50 = 0.126 µM) while sparing normal cells .
Toxicity Assessment High safety margin observed in subacute toxicity studies on mice; no significant adverse effects noted .

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane group. This configuration enhances its reactivity and solubility in organic solvents, making it suitable for various applications.

Medicinal Chemistry

2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been investigated for its potential use in drug development. The dioxaborolane moiety is known to participate in boron-mediated reactions that are crucial for synthesizing biologically active compounds.

Case Studies

  • Anticancer Agents : Research indicates that derivatives of this compound can be modified to enhance their efficacy as anticancer agents by targeting specific biological pathways involved in tumor growth.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to function as a boronic acid pinacol ester, which is valuable in cross-coupling reactions such as Suzuki-Miyaura coupling.

Applications in Synthesis

  • Cross-Coupling Reactions : The compound can facilitate the formation of carbon-carbon bonds by reacting with various electrophiles, making it an essential tool in the synthesis of complex organic molecules.

Materials Science

In materials science, the compound's properties lend themselves to the development of new materials with tailored functionalities.

Potential Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability due to the presence of boron.

Analytical Chemistry

The compound can also be utilized as a reagent for detecting specific analytes due to its ability to form stable complexes with certain metal ions.

Table 1: Comparison of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAnticancer agentsTargeted drug delivery
Organic SynthesisCross-coupling reactionsEfficient carbon-carbon bond formation
Materials SciencePolymer enhancementImproved mechanical properties
Analytical ChemistryMetal ion detectionHigh sensitivity and specificity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyridine- and heterocycle-based boronate esters, focusing on structural, electronic, and functional differences.

Positional Isomerism of the Dioxaborolane Group

  • 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The dioxaborolane group is at position 4 instead of 3. However, the absence of a methyl group at position 4 may decrease steric stabilization of intermediates .
  • 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Lacks the 4-methyl group present in the target compound.

Substituent Effects on Reactivity

  • The methyl group at position 4 and boronate at position 5 create a distinct electronic profile compared to the target compound .
  • 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():
    The difluoromethoxy group is strongly electron-withdrawing, which may deactivate the pyridine ring and reduce nucleophilicity of the boronate, contrasting with the electron-donating methoxy group in the target compound .

Heterocyclic Backbone Variations

  • Terpyridine-based Boronates ():
    Larger terpyridine frameworks with dioxaborolane groups exhibit extended conjugation, enhancing their utility in materials science (e.g., luminescent complexes). However, their size complicates solubility and limits applications in small-molecule synthesis compared to simpler pyridine derivatives .
  • Piperidine and Pyrrolidine Boronates ():
    Saturated heterocycles like tert-butyl-4-(dioxaborolane)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab) show reduced aromaticity, altering reactivity in cross-coupling. These compounds are more flexible but may require harsher reaction conditions due to lower stability of the boronate .

Steric and Electronic Modulation

  • This contrasts with the target compound’s single methyl group at position 4, which balances steric and electronic effects .
  • 3-(4-Methoxybenzyloxy)-5-(dioxaborolane)pyridine (): The bulky 4-methoxybenzyloxy group at position 3 introduces significant steric barriers, making this compound less reactive in cross-coupling compared to the target compound’s smaller substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic method to prepare 2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is the palladium-catalyzed Miyaura borylation of 3-bromo-2-methoxy-4-methylpyridine using bis(pinacolato)diboron as the borylating agent.

Typical Reaction Setup

Parameter Details
Starting material 3-Bromo-2-methoxy-4-methylpyridine
Borylating agent Bis(pinacolato)diboron
Catalyst Palladium complex: PdCl₂(dppf)·DCM or Pd(dppf)₂Cl₂ (where dppf = 1,1'-bis(diphenylphosphino)ferrocene)
Base Potassium acetate (KOAc)
Solvent N,N-Dimethylformamide (DMF) or 1,4-Dioxane
Temperature 95–100 °C
Reaction time 1.5 to 4 hours
Atmosphere Inert (argon)
Work-up Cooling, solvent evaporation, extraction with dichloromethane (DCM), washing with water, drying over MgSO₄, filtration, evaporation
Purification Silica gel column chromatography (eluent: 10–20% ethyl acetate in cyclohexane or petroleum ether/ethyl acetate 4:1)

Reaction Procedure Summary

  • A dry, sealed tube is charged under argon atmosphere with the bromo-substituted pyridine, bis(pinacolato)diboron, palladium catalyst, potassium acetate, and dry solvent (DMF or 1,4-dioxane).
  • The mixture is stirred at elevated temperature (95–100 °C) for 1.5 to 4 hours.
  • In some protocols, an additional portion of catalyst is added after initial heating and the reaction is continued overnight to ensure complete conversion.
  • After completion, the mixture is cooled, solvent removed, and the product is extracted and purified by column chromatography.
  • The isolated product is typically a colorless or slightly yellow oil.

Yields and Characterization

  • Reported isolated yields are consistently around 51% under optimized conditions.
  • Characterization by ^1H NMR confirms the structure with characteristic chemical shifts:
    • Aromatic protons: δ 8.00 (d, J = 5.3 Hz, 1H), 6.65 (d, J = 5.3 Hz, 1H)
    • Methoxy group: δ 3.89 (s, 3H)
    • Methyl substituent on pyridine ring: δ 2.33 (s, 3H)
    • Pinacol boronate methyl groups: δ 1.40 (d, J = 11.1 Hz, 12H)

Detailed Reaction Data Table

Entry Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Notes
1 PdCl₂(dppf)·DCM (0.20 mmol) KOAc (12 mmol) DMF (10 mL) 100 1.5 + overnight 51 Initial 1.5 h, then additional catalyst added, sealed tube under argon, inert atmosphere
2 Pd(dppf)₂Cl₂ (0.20 mmol) KOAc (3.92 mmol) 1,4-Dioxane (15 mL) 95 4 51 Pressure tube, sealed, inert atmosphere

Mechanistic Considerations and Catalyst Role

  • The palladium catalyst facilitates oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the boronate ester.
  • Potassium acetate acts as a mild base to assist in the transmetallation step.
  • The choice of solvent (polar aprotic like DMF or 1,4-dioxane) and inert atmosphere prevents catalyst degradation and side reactions.

Summary of Preparation Method

Step Description
1. Starting material 3-Bromo-2-methoxy-4-methylpyridine
2. Borylation reagent Bis(pinacolato)diboron
3. Catalyst PdCl₂(dppf)·DCM or Pd(dppf)₂Cl₂
4. Base Potassium acetate
5. Solvent DMF or 1,4-dioxane
6. Reaction conditions Heat at 95–100 °C under argon for 1.5–4 hours
7. Work-up Solvent removal, extraction with DCM, washing, drying
8. Purification Silica gel column chromatography
9. Yield Approximately 51%

Q & A

Q. Table 1. Key Crystallographic Parameters

SoftwareR-factor (%)Disorder HandlingReference
SHELXL3.2TLS refinement
OLEX22.8ISOR restraints

Q. Table 2. Suzuki-Miyaura Reaction Optimization

ConditionConversion (%)Byproduct (%)
Pd(OAc)₂, SPhos923
PdCl₂, XPhos858
Microwave, 120°C952

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.